molecular formula C13H16N2O3 B1364080 1-(4-(Dimethylamino)phenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 346644-26-6

1-(4-(Dimethylamino)phenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1364080
M. Wt: 248.28 g/mol
InChI Key: JDMUIFKSGREXIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Dimethylamino)phenyl)-5-oxopyrrolidine-3-carboxylic acid (DMAPO) is an organic compound that is widely used in the fields of synthetic organic chemistry and biochemistry. It is a versatile reagent and has been used in a variety of applications, including the synthesis of natural products, the preparation of polymers, and the study of enzyme mechanisms. DMAPO is also used in the synthesis of a variety of drugs, including anticonvulsants, antibiotics, and anti-inflammatory agents.

Scientific Research Applications

Chemical Structure Analysis and Synthesis

1-(4-(Dimethylamino)phenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives have been extensively studied for their chemical structures and synthesis methods. For instance, Singh, Rawat, and Sahu (2014) explored the structure of a pyrrole derivative, ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, using spectroscopic techniques and theoretical findings, indicating potential for new heterocyclic compound formation (Singh, Rawat, & Sahu, 2014). Similarly, Mickevičius et al. (2009) synthesized and analyzed derivatives of 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid, showcasing their potential in forming new chemical structures (Mickevičius et al., 2009).

Antimicrobial and Anticancer Potential

Kairytė et al. (2022) demonstrated that 5-oxopyrrolidine derivatives, including 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid, show promising antimicrobial and anticancer activities. Specifically, some derivatives exhibited potent activity against A549 cells and multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022). This suggests a significant application in developing new pharmaceutical compounds targeting cancer and multidrug-resistant pathogens.

Catalysis and Chemical Reactions

The compound and its derivatives have been studied for their roles in catalysis. Meng et al. (2015) explored the use of 4-(Dimethylamino)pyridine in the iodolactonisation of γ,δ-unsaturated carboxylic acids, demonstrating its effectiveness as a catalyst (Meng, Liu, Liu, & Wang, 2015). This highlights the compound's utility in facilitating specific chemical reactions, potentially leading to the synthesis of new organic compounds.

Spectroscopic and Quantum Mechanical Studies

Devi, Bishnoi, and Fatma (2020) investigated the spectroscopic properties of a related compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, using various techniques. This study contributes to understanding the molecular and electronic structure of such compounds, which is crucial for their application in material science and chemistry (Devi, Bishnoi, & Fatma, 2020).

properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-14(2)10-3-5-11(6-4-10)15-8-9(13(17)18)7-12(15)16/h3-6,9H,7-8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMUIFKSGREXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387833
Record name 1-[4-(Dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Dimethylamino)phenyl)-5-oxopyrrolidine-3-carboxylic acid

CAS RN

346644-26-6
Record name 1-[4-(Dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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